2,2'-Methylenebis[6-(propan-2-yl)phenol]
Description
2,2'-Methylenebis[6-(propan-2-yl)phenol] (CAS: 119-47-1), also known as 2,2′-Methylenebis(6-tert-butyl-4-methylphenol), is a phenolic antioxidant with the molecular formula C₂₃H₃₂O₂ and a molecular weight of 340.507 g/mol . It is widely utilized in industrial applications, including polymer stabilization, bio-oil production, and microbial fermentation, due to its ability to scavenge free radicals and inhibit oxidative degradation . The compound features a methylene bridge linking two phenolic rings, each substituted with a tert-butyl group at the 6-position and a methyl group at the 4-position . Its synonyms include AO 2246, BKF, and Vulkanox BKF, reflecting its historical use in plastics, lubricants, and rubber industries .
Properties
CAS No. |
41514-15-2 |
|---|---|
Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-[(2-hydroxy-3-propan-2-ylphenyl)methyl]-6-propan-2-ylphenol |
InChI |
InChI=1S/C19H24O2/c1-12(2)16-9-5-7-14(18(16)20)11-15-8-6-10-17(13(3)4)19(15)21/h5-10,12-13,20-21H,11H2,1-4H3 |
InChI Key |
NFPQMICMHNJBGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1O)CC2=C(C(=CC=C2)C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[6-(propan-2-yl)phenol] typically involves the reaction of 2,6-diisopropylphenol with formaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under controlled temperature conditions. The general reaction scheme is as follows:
2C9H12O+CH2O→C21H28O2+H2O
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis[6-(propan-2-yl)phenol] is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through crystallization or distillation. The yield and purity of the product are optimized by controlling the reaction parameters such as temperature, catalyst concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis[6-(propan-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The hydrogen atoms on the phenolic groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
2,2’-Methylenebis[6-(propan-2-yl)phenol] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of plastics and rubbers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Widely used in the production of stabilizers for plastics, rubbers, and other polymeric materials.
Mechanism of Action
The antioxidant properties of 2,2’-Methylenebis[6-(propan-2-yl)phenol] are attributed to its ability to donate hydrogen atoms from the phenolic groups, thereby neutralizing free radicals. This process prevents the oxidation of other molecules and stabilizes the polymer matrix. The compound’s effectiveness is enhanced by the presence of the methylene bridge, which facilitates the transfer of hydrogen atoms between the phenolic groups.
Comparison with Similar Compounds
Phenol,4,4′-methylenebis[2,6-bis(1,1-dimethylethyl)-] (CAS: 118-82-1)
- Structural Differences: This compound has a 4,4′-methylenebis linkage instead of 2,2′, and both phenolic rings are substituted with two tert-butyl groups at the 2,6-positions.
- However, the additional tert-butyl groups increase molecular weight (C₂₉H₄₄O₂), which may reduce solubility in polar solvents .
2,2′-Methylenebis(6-tert-butyl-4-ethylphenol)
- Structural Differences : The methyl group at the 4-position is replaced with an ethyl group .
- However, this substitution may reduce antioxidant efficacy due to electronic effects on the phenolic hydroxyl group .
4,4′-Methylenebis(5-isopropyl-2-methylphenol)
- Structural Differences : Derived from carvacrol, this analog features isopropyl and methyl groups instead of tert-butyl substituents.
- Functional Impact: The isopropyl groups lower steric bulk, enhancing mobility in polymer matrices. In studies, this derivative exhibited higher antioxidative activity (protection factor = 5.84 in Rancimat assay) compared to 2,2′-Methylenebis[6-(propan-2-yl)phenol] .
Antioxidant Efficacy
- 2,2′-Methylenebis[6-(propan-2-yl)phenol]: Demonstrates moderate antioxidative activity in bio-oils and microbial extracts, with a relative abundance of 95.34% in Pterocarpus santalinus heartwood extracts .
- 4,4′-Methylenebis Analogs : The 4,4′-linked compounds show enhanced thermal stability in catalytic systems (e.g., Co-Cr/SAPO-34 catalysts), likely due to symmetrical substitution patterns .
Bio-Oil and Pyrolysis Byproducts
- In sugarcane bagasse hydrothermal carbonization, 2,2′-Methylenebis[6-(propan-2-yl)phenol] constituted 92.016% of phenolic compounds at 200°C, whereas analogs like 2-methoxy-phenol were less prevalent .
- Co-pyrolysis of date palm waste and Salicornia biomass revealed consistent yields of this compound across temperature regimes (200–400°C), highlighting its thermal resilience compared to furans and ketones .
Physical and Chemical Properties
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